molecular formula C16H16S B12690459 Dibenzothiophene, 3,4,6,7-tetramethyl- CAS No. 3919-67-3

Dibenzothiophene, 3,4,6,7-tetramethyl-

Cat. No.: B12690459
CAS No.: 3919-67-3
M. Wt: 240.4 g/mol
InChI Key: GLMYQFGQINDUGT-UHFFFAOYSA-N
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Description

Dibenzothiophene, 3,4,6,7-tetramethyl- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with four methyl groups attached at the 3, 4, 6, and 7 positions. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzothiophene, 3,4,6,7-tetramethyl- typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of dibenzothiophene, 3,4,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzothiophene, 3,4,6,7-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can cleave the sulfur-carbon bonds, leading to the formation of biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions adjacent to the sulfur atom, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Halogenated dibenzothiophene derivatives.

Scientific Research Applications

Dibenzothiophene, 3,4,6,7-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the behavior of sulfur-containing heterocycles in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.

Mechanism of Action

The mechanism of action of dibenzothiophene, 3,4,6,7-tetramethyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound, lacking the methyl groups.

    4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.

    Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.

Uniqueness

Dibenzothiophene, 3,4,6,7-tetramethyl- is unique due to the presence of four methyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives. These modifications enhance its stability and make it a valuable compound for various applications in research and industry.

Properties

CAS No.

3919-67-3

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

3,4,6,7-tetramethyldibenzothiophene

InChI

InChI=1S/C16H16S/c1-9-5-7-13-14-8-6-10(2)12(4)16(14)17-15(13)11(9)3/h5-8H,1-4H3

InChI Key

GLMYQFGQINDUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(S2)C(=C(C=C3)C)C)C

Origin of Product

United States

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